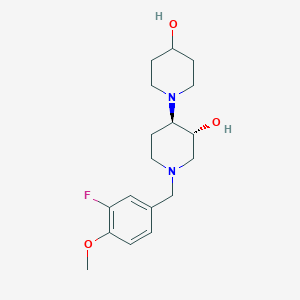![molecular formula C15H17N3O B6030877 N-(2-methylphenyl)-N'-[2-(4-pyridinyl)ethyl]urea](/img/structure/B6030877.png)
N-(2-methylphenyl)-N'-[2-(4-pyridinyl)ethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methylphenyl)-N'-[2-(4-pyridinyl)ethyl]urea, commonly known as MPPE, is a chemical compound that belongs to the class of urea derivatives. MPPE has gained significant attention in scientific research due to its diverse biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
Mechanism of Action
The mechanism of action of MPPE is complex and involves multiple pathways. In cancer cells, MPPE induces apoptosis by activating the caspase cascade and inhibiting the PI3K/AKT/mTOR pathway. In inflammatory cells, MPPE inhibits the production of pro-inflammatory cytokines and chemokines by suppressing the NF-κB and MAPK pathways. In pain research, MPPE modulates the activity of ion channels and receptors involved in pain transmission, such as TRPV1, ASIC, and P2X receptors.
Biochemical and Physiological Effects:
MPPE has been shown to have diverse biochemical and physiological effects in various cell types and tissues. In cancer cells, MPPE induces cell cycle arrest and apoptosis, leading to decreased cell proliferation and tumor growth. In inflammatory cells, MPPE inhibits the production of pro-inflammatory cytokines and chemokines, leading to reduced inflammation and tissue damage. In pain research, MPPE reduces pain sensitivity by modulating the activity of ion channels and receptors involved in pain transmission.
Advantages and Limitations for Lab Experiments
MPPE has several advantages for lab experiments, including its high yield and cost-effectiveness in synthesis, its diverse biological activities, and its well-characterized mechanism of action. However, MPPE also has some limitations, including its potential toxicity at high doses and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for MPPE research, including the development of more potent and selective analogs, the investigation of its potential as a combination therapy with other anti-cancer or anti-inflammatory agents, and the exploration of its therapeutic potential in other diseases, such as neurodegenerative disorders and metabolic diseases. Additionally, more studies are needed to elucidate the molecular mechanisms underlying the diverse biological activities of MPPE and to identify its specific targets in different cell types and tissues.
In conclusion, MPPE is a promising chemical compound with diverse biological activities and potential therapeutic applications in cancer, inflammation, and pain. Its well-characterized mechanism of action and cost-effective synthesis method make it an attractive target for further research and development.
Synthesis Methods
MPPE can be synthesized through the reaction of 2-(4-pyridinyl)ethylamine with 2-methylphenyl isocyanate. The reaction takes place in anhydrous conditions in the presence of a catalyst, such as triethylamine or N,N-dimethylformamide. The yield of MPPE obtained from this reaction is typically high, making it a cost-effective method for synthesizing this compound.
Scientific Research Applications
MPPE has been widely studied for its therapeutic potential in various diseases, including cancer, inflammation, and pain. In cancer research, MPPE has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation is a critical component of many diseases, including arthritis, asthma, and cardiovascular disease. MPPE has been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines and chemokines. In pain research, MPPE has been shown to reduce pain sensitivity by modulating the activity of ion channels and receptors involved in pain transmission.
properties
IUPAC Name |
1-(2-methylphenyl)-3-(2-pyridin-4-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-12-4-2-3-5-14(12)18-15(19)17-11-8-13-6-9-16-10-7-13/h2-7,9-10H,8,11H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUJPCOCUWPEOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-({[2-(4-methyl-1-piperazinyl)ethyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6030798.png)
![N~2~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B6030813.png)

![2,5-dimethyl-6-nitro[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B6030828.png)

![N-[2-(2-bromo-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B6030841.png)
![2-{[(3-fluorobenzyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6030855.png)
![5-(2-bromophenyl)-2-[(3-methylbutyl)thio]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B6030856.png)
![methyl 2-{[(1-ethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6030864.png)
![3-[1-(1-adamantyl)-3-piperidinyl]-N-cyclopropylpropanamide](/img/structure/B6030866.png)
![2-ethyl-3-(4-fluorophenyl)-7-[2-(4-morpholinyl)ethyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6030869.png)
![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B6030883.png)
![2-(4-ethyl-1-piperazinyl)-N-[1-methyl-2-(3-pyridinyl)ethyl]-2-indanecarboxamide](/img/structure/B6030891.png)
![4-(5-{[3-(2-hydroxyethyl)-4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]methyl}-2-thienyl)-2-methyl-3-butyn-2-ol](/img/structure/B6030894.png)